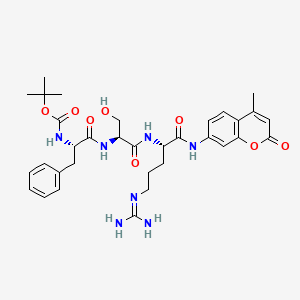

Boc-Phe-Ser-Arg-MCA

Übersicht

Beschreibung

The compound tertiary-Butyloxycarbonyl-phenylalanyl-seryl-arginyl-4-methylcoumarin-7-amide (Boc-phe-ser-arg-mca) is a synthetic peptide substrate used primarily in biochemical assays. It has a molecular formula of C33H43N7O8 and a molecular weight of 665.748 g/mol . This compound is often utilized in the study of proteolytic enzymes, particularly serine proteases, due to its ability to release a fluorescent product upon enzymatic cleavage .

Wissenschaftliche Forschungsanwendungen

Tertiary-Butyloxycarbonyl-phenylalanyl-seryl-arginyl-4-methylcoumarin-7-amide has a wide range of applications in scientific research:

Biochemistry: Used as a substrate in enzyme kinetics studies to measure the activity of serine proteases.

Molecular Biology: Employed in assays to study protein-protein interactions and post-translational modifications.

Medicine: Utilized in diagnostic assays to detect protease activity in various diseases, including cancer and inflammatory conditions.

Industry: Applied in the development of pharmaceuticals and therapeutic agents targeting proteolytic enzymes.

Wirkmechanismus

Target of Action

Boc-Phe-Ser-Arg-MCA is a substrate for several proteases, including Trypsin, Tryptase, 73K Protease, and Arg-Gingipain . These proteases play crucial roles in various biological processes, such as digestion, immune response, and bacterial virulence.

Mode of Action

As a substrate, this compound interacts with its target proteases by fitting into their active sites. The proteases then cleave the substrate at specific sites, resulting in the release of 4-methylcoumarin-7-amide (MCA). This cleavage is a key step in the proteases’ function, enabling them to regulate various biological processes .

Biochemical Pathways

The cleavage of this compound by its target proteases is part of larger biochemical pathways. For instance, Trypsin is involved in the digestion of proteins in the gastrointestinal tract. Tryptase plays a role in immune response, particularly in conditions like asthma and allergies. Arg-Gingipain, produced by the bacterium Porphyromonas gingivalis, contributes to periodontal disease .

Pharmacokinetics

Its solubility in DMSO suggests it might be well-absorbed in tissues, but this would need to be confirmed by specific studies.

Result of Action

The cleavage of this compound by its target proteases results in the release of MCA, which can be detected by fluorescence. This makes this compound useful in research as a tool for measuring the activity of these proteases .

Action Environment

The action of this compound is likely to be influenced by various environmental factors. For instance, the activity of the proteases it targets can be affected by factors such as pH, temperature, and the presence of inhibitors . Additionally, the stability of this compound itself might be influenced by factors like temperature and pH, as is common for many peptides .

Biochemische Analyse

Biochemical Properties

Boc-phe-ser-arg-mca plays a crucial role in biochemical reactions as a substrate for serine proteases. It interacts with enzymes such as trypsin, tryptase, and kallikreins, which cleave the peptide bond at the arginine residue, releasing the fluorescent 7-amino-4-methylcoumarin (AMC) moiety . This interaction allows researchers to measure enzyme activity through fluorescence detection. The specificity of this compound for these proteases makes it a valuable tool in studying their biochemical properties and kinetics .

Cellular Effects

This compound influences various cellular processes by serving as a substrate for proteases involved in cell signaling and metabolism. For instance, trypsin and tryptase, which cleave this compound, play roles in processes such as inflammation, tissue remodeling, and immune response . The cleavage of this compound by these enzymes can impact cell signaling pathways, gene expression, and cellular metabolism, providing insights into the physiological and pathological roles of these proteases .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with serine proteases. Upon binding to the active site of these enzymes, the peptide bond at the arginine residue is cleaved, releasing the fluorescent AMC moiety . This cleavage event is crucial for the enzymatic activity measurement, as the fluorescence intensity correlates with the amount of substrate cleaved. The specificity of this compound for serine proteases allows for precise monitoring of their activity and inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored at -20°C and dissolved in dimethyl sulfoxide (DMSO) at a concentration of 10 mM . Prolonged exposure to light and higher temperatures can lead to degradation, affecting its efficacy in enzymatic assays. Long-term studies have shown that this compound maintains its activity over several months when stored under optimal conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound effectively serves as a substrate for protease activity measurement without causing significant adverse effects . At higher doses, there may be threshold effects, including potential toxicity and adverse reactions. Studies have shown that careful dosage optimization is necessary to avoid these effects while ensuring accurate enzymatic activity measurement .

Metabolic Pathways

This compound is involved in metabolic pathways related to protease activity. It interacts with enzymes such as trypsin, tryptase, and kallikreins, which cleave the peptide bond at the arginine residue . This cleavage event releases the fluorescent AMC moiety, which can be detected and quantified. The metabolic flux and metabolite levels associated with these pathways can be studied using this compound as a substrate .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interactions with proteases and binding proteins. The compound’s localization and accumulation are influenced by the presence of these enzymes, which cleave the peptide bond and release the fluorescent AMC moiety . This distribution pattern allows researchers to study the spatial and temporal dynamics of protease activity in various biological contexts .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with proteases and targeting signals. The compound can be directed to specific compartments or organelles where these enzymes are active . Post-translational modifications and targeting signals play a role in directing this compound to these locations, allowing for precise measurement of protease activity within different subcellular environments .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tertiary-Butyloxycarbonyl-phenylalanyl-seryl-arginyl-4-methylcoumarin-7-amide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling Reactions: Each amino acid is coupled to the resin-bound peptide using activating agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or Oxyma Pure.

Deprotection Steps: The Boc protecting group is removed using trifluoroacetic acid (TFA) to expose the amino group for the next coupling reaction.

Cleavage and Purification: The final peptide is cleaved from the resin using a mixture of TFA, water, and scavengers like triisopropylsilane (TIS). The crude peptide is then purified by high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of tertiary-Butyloxycarbonyl-phenylalanyl-seryl-arginyl-4-methylcoumarin-7-amide follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale HPLC systems are employed to ensure high yield and purity. The use of advanced purification techniques, such as preparative HPLC and lyophilization, is crucial for obtaining the final product in a stable and usable form .

Analyse Chemischer Reaktionen

Types of Reactions

Tertiary-Butyloxycarbonyl-phenylalanyl-seryl-arginyl-4-methylcoumarin-7-amide primarily undergoes enzymatic cleavage reactions. These reactions are catalyzed by serine proteases, which recognize and cleave the peptide bond between specific amino acids.

Common Reagents and Conditions

Enzymes: Serine proteases such as trypsin, chymotrypsin, and thrombin.

Buffers: Phosphate-buffered saline (PBS) or Tris-HCl buffer at physiological pH (7.4).

Temperature: Reactions are typically carried out at 37°C to mimic physiological conditions.

Major Products Formed

The enzymatic cleavage of tertiary-Butyloxycarbonyl-phenylalanyl-seryl-arginyl-4-methylcoumarin-7-amide results in the release of 7-amino-4-methylcoumarin , a fluorescent product that can be detected and quantified using fluorometric assays .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Z-Phe-Arg-MCA: Another peptide substrate used for trypsin-like proteases.

Suc-Leu-Leu-Val-Tyr-MCA: A substrate for chymotrypsin.

Boc-Val-Pro-Arg-MCA: Used for studying thrombin activity.

Uniqueness

Tertiary-Butyloxycarbonyl-phenylalanyl-seryl-arginyl-4-methylcoumarin-7-amide is unique due to its specific sequence, which makes it an ideal substrate for certain serine proteases. Its ability to release a highly fluorescent product upon cleavage allows for sensitive and accurate detection of enzyme activity .

Eigenschaften

IUPAC Name |

tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H43N7O8/c1-19-15-27(42)47-26-17-21(12-13-22(19)26)37-28(43)23(11-8-14-36-31(34)35)38-30(45)25(18-41)39-29(44)24(16-20-9-6-5-7-10-20)40-32(46)48-33(2,3)4/h5-7,9-10,12-13,15,17,23-25,41H,8,11,14,16,18H2,1-4H3,(H,37,43)(H,38,45)(H,39,44)(H,40,46)(H4,34,35,36)/t23-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLKJMNJZJBEYLQ-SDHOMARFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H43N7O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80994332 | |

| Record name | 6-Benzyl-12-(3-carbamimidamidopropyl)-4,7,10-trihydroxy-9-(hydroxymethyl)-2,2-dimethyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-3-oxa-5,8,11-triazatrideca-4,7,10-trien-13-imidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80994332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

665.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73554-90-2 | |

| Record name | tertiary-Butyloxycarbonyl-phenylalanyl-seryl-arginyl-4-methylcoumarin-7-amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073554902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Benzyl-12-(3-carbamimidamidopropyl)-4,7,10-trihydroxy-9-(hydroxymethyl)-2,2-dimethyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-3-oxa-5,8,11-triazatrideca-4,7,10-trien-13-imidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80994332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

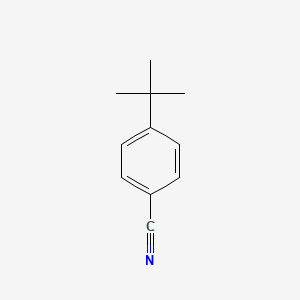

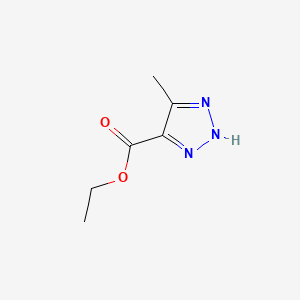

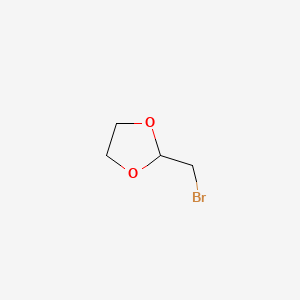

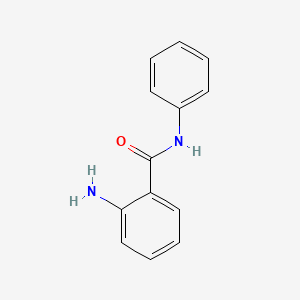

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Boc-Phe-Ser-Arg-MCA and what is it used for in research?

A1: this compound (tert-Butyloxycarbonyl-phenylalanyl-seryl-arginine-4-methylcoumaryl-7-amide) is a synthetic peptide commonly used as a fluorogenic substrate in scientific research. It helps researchers study enzymes called trypsin-like serine proteases.

Q2: How does this compound work as a substrate for trypsin-like serine proteases?

A2: These proteases cleave the peptide bond between arginine and MCA. This cleavage releases the MCA molecule, which becomes highly fluorescent in solution. By measuring the fluorescence intensity, researchers can quantify the protease activity. [, , ]

Q3: Why is this compound a preferred substrate choice for studying these proteases?

A3: Several reasons make it a good choice:

- Specificity: It shows high specificity towards trypsin-like serine proteases, meaning it is primarily cleaved by these enzymes and not others. [, , ]

- Sensitivity: The fluorescence-based detection of cleaved MCA is very sensitive, allowing researchers to detect even small amounts of protease activity. [, ]

Q4: Can you give examples of specific applications of this compound in research?

A4: The papers you provided highlight several applications:

- Enzyme purification: Researchers used this substrate to track trypsin-like protease activity during purification from different sources like mouse spleen, carp hepatopancreas, and Pacific white shrimp. [, , ]

- Characterization of novel proteases: By analyzing the cleavage of this compound, researchers identified and characterized new trypsin-like proteases in various organisms, including a novel cysteine protease with an alkaline pH optimum in Zinnia cells. []

- Investigating physiological roles: The presence of mature HAT (human airway trypsin-like protease) in saliva was confirmed using this substrate, providing insights into its potential roles in oral health. []

- Reverse zymography: Researchers utilized this substrate for a technique called reverse zymography, which enables the detection and characterization of protease inhibitors directly in gels. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1266225.png)